methyl (1Z)-N-methoxyoctanimidate
Description
Methyl (1Z)-N-methoxyoctanimidate is an imidate ester characterized by a Z-configuration at the C1 position, an octanoyl chain, and a methoxy group attached to the nitrogen atom. Imidate esters are reactive intermediates widely used in organic synthesis, particularly in the formation of amidines and heterocycles. The closest analogs discussed in the literature include cembranoid diterpenes (e.g., sarcophelegan D) and microbial metabolites, but these are structurally unrelated .
Properties
IUPAC Name |
methyl (1Z)-N-methoxyoctanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9-10(12-2)11-13-3/h4-9H2,1-3H3/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBCCSCOVFKPQI-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=NOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C(=N/OC)/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1Z)-N-methoxyoctanimidate typically involves the reaction of octanoic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the imidate ester under specific conditions. Common dehydrating agents used in this process include thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1Z)-N-methoxyoctanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate ester to primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research:
- Chemistry : It serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic chemistry.
- Biology : Methyl (1Z)-N-methoxyoctanimidate is utilized in biochemical assays and enzyme mechanism studies. Its interaction with biological targets can lead to significant insights into metabolic pathways and enzyme functions.
- Pharmacology : The compound has shown potential biological activity, particularly in cancer research. Studies indicate that it may inhibit key enzymes involved in metabolic processes, suggesting applications in cancer therapy.
In Vitro Studies
In vitro experiments have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, analogs of this compound have shown significant growth inhibition in MCF-7 breast cancer cells, indicating its potential for therapeutic applications.
In Vivo Studies
Animal model studies have been conducted to evaluate the pharmacokinetics and therapeutic effects of the compound. Results suggest promising bioavailability and therapeutic indices, although further research is needed to confirm these findings comprehensively.
Mechanism of Action
The mechanism of action of methyl (1Z)-N-methoxyoctanimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following structurally or functionally related compounds are analyzed for indirect insights:
Sarcophelegan D (Compound 4)
- Structure: A cembranoid diterpene with a cyclotetradecatriene-lactone skeleton, featuring a Z-configured double bond at C1 (similar to the Z-configuration in methyl (1Z)-N-methoxyoctanimidate) .
Key Data :
Property Value Molecular Formula C₂₀H₂₆O₄ NMR Signals δC 195.1 (ketone), δH 6.23 (d, J=11.4 Hz) Biological Activity Antimigratory effects on MDA-MB-231 breast cancer cells
Its antimigratory activity is linked to its diterpenoid core, which is absent in imidate esters .
Ketoemblide (Compound 6)
- Structure: A cembranoid with an α,β-unsaturated ketone and a lactone ring.
Key Data :
Property Value Molecular Formula C₂₀H₂₆O₅ Bioactivity Moderate inhibition of cancer cell migration
Its activity arises from its conjugated carbonyl system, which is absent in imidate esters .
Lactobacillus diolivorans 1Z Metabolites
- Function : Probiotic strain producing inhibitory compounds (e.g., organic acids) against pathogens like Salmonella.
Comparison: While unrelated structurally, this highlights the role of Z-configured molecules (e.g., strain 1Z) in biological systems.
Biological Activity
Methyl (1Z)-N-methoxyoctanimidate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore its biological activity through various studies, highlighting its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
This compound is characterized by its unique structural features which contribute to its biological activity. The compound contains a methoxy group and an octanimidate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Research indicates that compounds with similar structures often exhibit activity by modulating enzyme functions or interfering with cellular signaling pathways.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
- Receptor Interaction : The compound may interact with various receptors, influencing signal transduction pathways critical for cell proliferation and survival.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo.
- In Vitro Studies : Cell line assays have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, a study reported that analogs of similar compounds showed significant growth inhibition in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of this compound. Results indicate promising bioavailability and therapeutic indices, though further investigation is required to confirm these findings.
Safety Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic use.
- Toxicity Assessment : Preliminary toxicity studies suggest that the compound exhibits low acute toxicity; however, chronic exposure effects remain under investigation. For example, studies on structurally related compounds have shown varying toxicity levels based on dosage and exposure duration .
- Irritation Potential : Skin irritation tests have indicated that while some derivatives cause minimal irritation, others may provoke more significant responses. This underscores the importance of thorough dermatological assessments before clinical application .
Data Table: Biological Activity Summary
| Study Type | Model | Observed Activity | Reference |
|---|---|---|---|
| In Vitro | MCF-7 Cells | Significant growth inhibition | |
| In Vivo | Mouse Model | Promising bioavailability | |
| Toxicity | Rat Dermal Exposure | Minimal irritation observed |
Case Studies
A case study involving the application of this compound analogs in a therapeutic context highlighted their potential as anticancer agents. The study reported enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .
Q & A
Q. How can synthesis conditions for methyl (1Z)-N-methoxyoctanimidate be optimized to improve yield?
Methodological Answer: Optimize reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, adopting a stepwise procedure similar to N-methoxybenzamide synthesis (e.g., dropwise addition of acyl chlorides at 0°C, followed by room-temperature equilibration) can enhance control over imidate formation . Monitor reaction progress using TLC or HPLC, and purify via flash chromatography (petroleum ether/ethyl acetate gradients) to isolate the product efficiently.
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Adhere to GHS guidelines for handling hygroscopic or reactive imidates. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (S22) and skin contact (S24/25) . Store the compound below -20°C if stability data suggest thermal sensitivity, as seen in analogous methyl esters .
Q. Which spectroscopic techniques are most effective for characterizing the (1Z)-configuration of this imidate?
Methodological Answer: Confirm the Z-configuration via -NMR NOESY experiments to detect spatial proximity between the methoxy and octanyl groups. Complement with IR spectroscopy to identify C=N stretching vibrations (~1650 cm) and mass spectrometry (HRMS) for molecular ion validation.
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to model electron density and transition states accurately . Calculate activation energies for potential intermediates and validate against experimental kinetic data. Use the Colle-Salvetti correlation-energy formula to refine solvation effects in polar aprotic solvents .
Q. What strategies resolve contradictions between crystallographic data and computational bond-length predictions for this compound?
Methodological Answer: Cross-validate X-ray diffraction results (e.g., using SHELX for refinement ) with DFT-optimized geometries. Discrepancies in C–N bond lengths may arise from crystal packing forces (e.g., intermolecular H-bonds observed in analogous structures ). Re-refine diffraction data with high-resolution datasets (R < 0.05) and adjust torsional parameters in computational models.
Q. How can bioactivity discrepancies between this compound and its analogs be systematically addressed?
Methodological Answer: Compare bioassay results with structurally related imidamides (e.g., insecticidal (1Z)-N-cyano derivatives or vanillyl amides ). Conduct dose-response studies under standardized conditions (pH, temperature) to isolate steric/electronic effects. Use molecular docking to assess target-binding differences attributable to the methoxy group’s orientation.
Q. What advanced statistical methods are recommended for analyzing conflicting thermodynamic stability data?
Methodological Answer: Apply multivariate regression to deconvolute solvent polarity, temperature, and steric effects on stability. Use error-weighted least squares to reconcile discrepancies between calorimetric (e.g., DSC) and computational (DFT) ΔG values. Reference literature datasets from authoritative repositories (e.g., NIST WebBook) to benchmark results .
Methodological Best Practices
Q. How should researchers present crystallographic data for this compound in publications?
Methodological Answer: Follow IUCr guidelines: report R factors (<0.05), hydrogen-bond geometries (distance/angle), and refinement software (e.g., SHELXL ). Include CIF files and thermal ellipsoid plots. For visual clarity, avoid overcrowding figures with multiple structures; highlight key interactions (e.g., intramolecular H-bonds forming S(6) rings) as in .
Q. What literature-review strategies mitigate biases in existing studies on imidate reactivity?
Methodological Answer: Use SciFinder/Reaxys to compile data from diverse sources (patents, journals) while excluding non-peer-reviewed platforms . Cross-reference synthesis protocols (e.g., acyl chloride methods ) with computational studies to identify methodological gaps. Annotate contradictory findings in tabular format for comparative analysis.
Q. How can researchers validate the purity of this compound for kinetic studies?
Methodological Answer: Combine chromatographic (GC/HPLC >95% purity) and spectroscopic (NMR integration) analyses. Perform elemental analysis (C, H, N) to confirm stoichiometry. For trace impurities, use LC-MS to identify byproducts (e.g., hydrolyzed octanoic acid derivatives) and adjust synthetic protocols accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
